Ethyl 4-[(2-bromoacetyl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-bromoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-bromoacetyl)amino]benzoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoacetyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted amides, thioesters, or ethers.
Hydrolysis: The major product is 4-[(2-bromoacetyl)amino]benzoic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethyl 4-[(2-bromoacetyl)amino]benzoate is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Proteomics: It is used as a biochemical reagent for the modification of proteins and peptides.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-bromoacetyl)amino]benzoate involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromoacetyl group is highly reactive and can form stable bonds with amines, thiols, and hydroxyl groups. This reactivity makes it useful for the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Ethyl 4-[(2-bromoacetyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the bromoacetyl group and is less reactive.
Ethyl 4-(bromoacetyl)benzoate: Similar structure but lacks the amino group, making it less versatile in biochemical applications.
Ethyl 2-[(bromoacetyl)amino]benzoate: Similar structure but with the bromoacetyl group at a different position, which can affect its reactivity and applications.
This compound is unique due to its combination of the bromoacetyl and amino groups, which provide a high degree of reactivity and versatility in chemical and biochemical applications.
Properties
IUPAC Name |
ethyl 4-[(2-bromoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHUQGOPDXVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392284 |
Source
|
Record name | Ethyl 4-[(2-bromoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29182-92-1 |
Source
|
Record name | Ethyl 4-[(2-bromoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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